L-Tyrosine Benzyl Ester p-Toluenesulfonate
Overview
Description
L-Tyrosine Benzyl Ester p-Toluenesulfonate is a chemical compound with the molecular formula C23H25NO6S and a molecular weight of 443.51 g/mol . It is a derivative of L-Tyrosine, an amino acid, and is often used as a chiral building block in organic synthesis . This compound is known for its high purity and stability, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Tyrosine Benzyl Ester p-Toluenesulfonate can be synthesized through a multi-step process. One common method involves the esterification of L-Tyrosine with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid . The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion . The resulting product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions using automated reactors . The process is optimized for high yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration . Industrial production also includes rigorous quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine Benzyl Ester p-Toluenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various alcohols or amines . Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
L-Tyrosine Benzyl Ester p-Toluenesulfonate has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: This compound is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of L-Tyrosine Benzyl Ester p-Toluenesulfonate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of bioactive compounds . The compound’s ester group can be hydrolyzed to release L-Tyrosine, which then participates in metabolic pathways . Additionally, its benzyl ester moiety can interact with hydrophobic pockets in proteins, influencing their function .
Comparison with Similar Compounds
L-Tyrosine Benzyl Ester p-Toluenesulfonate can be compared with other similar compounds, such as:
L-Tyrosine methyl ester: This compound has a similar structure but with a methyl ester group instead of a benzyl ester.
L-Tyrosine ethyl ester: Similar to the methyl ester, but with an ethyl ester group.
L-Phenylalanine benzyl ester: This compound has a benzyl ester group but is derived from L-Phenylalanine instead of L-Tyrosine.
The uniqueness of this compound lies in its specific ester group and the presence of the 4-toluenesulfonate moiety, which can influence its reactivity and interactions in various applications .
Properties
IUPAC Name |
benzyl 2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.C7H8O3S/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15,18H,10-11,17H2;2-5H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGVHBLZZQDFFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50639960 | |
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl tyrosinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50639960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97984-63-9 | |
Record name | 4-Methylbenzene-1-sulfonic acid--benzyl tyrosinate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50639960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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